Cas no 55667-17-9 (N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine)

N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine is a synthetic organic compound featuring a benzyl-protected hydroxylamine moiety attached to a methoxy-substituted phenyl ring. This structure lends itself to applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. The benzyloxy and methoxy groups enhance solubility and stability, facilitating handling and reactivity in various chemical transformations. Its well-defined molecular architecture allows for selective functionalization, making it valuable in multistep synthetic routes. The compound is typically characterized by NMR and HPLC for purity, ensuring reliability in research and industrial processes.
N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine structure
55667-17-9 structure
Product Name:N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine
CAS No:55667-17-9
MF:C15H15NO3
MW:257.284504175186
CID:381874
PubChem ID:9690698
Update Time:2025-06-08

N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-methoxy-3-(phenylmethoxy)-, oxime
    • 3-(BENZYLOXY)-4-METHOXYBENZALDEHYDE OXIME
    • 3-benzyloxy-4-methoxybenzaldehyde oxime
    • EN300-15708
    • SCHEMBL3576783
    • UPCMLD0ENAT5895569:001
    • 3-(BENZYLOXY)-4-METHOXYBENZALDEHYDEOXIME
    • N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
    • (NE)-N-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]hydroxylamine
    • Z49568639
    • AKOS027380148
    • 55667-17-9
    • N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine
    • Inchi: 1S/C15H15NO3/c1-18-14-8-7-13(10-16-17)9-15(14)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3/b16-10+
    • InChI Key: JQROGBWOMGLWJX-MHWRWJLKSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=C(/C=N/O)C=CC=1OC

Computed Properties

  • Exact Mass: 257.10525
  • Monoisotopic Mass: 257.105193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 75-77 °C
  • Boiling Point: 400.1±40.0 °C at 760 mmHg
  • Flash Point: 195.8±27.3 °C
  • Refractive Index: 1.544
  • PSA: 51.05
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine Security Information

N-{3-(Benzyloxy)-4-methoxyphenylmethylidene}hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B412583-10mg
N-{[3-(Benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
55667-17-9
10mg
$ 50.00 2022-06-07
TRC
B412583-50mg
N-{[3-(Benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
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$ 70.00 2022-06-07
TRC
B412583-100mg
N-{[3-(Benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
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$ 115.00 2022-06-07
Enamine
EN300-15708-0.05g
N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
55667-17-9 95%
0.05g
$64.0 2023-06-16
Enamine
EN300-15708-0.1g
N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
55667-17-9 95%
0.1g
$66.0 2023-06-16
Enamine
EN300-15708-0.25g
N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
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0.25g
$92.0 2023-06-16
Enamine
EN300-15708-0.5g
N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
55667-17-9 95%
0.5g
$175.0 2023-06-16
Enamine
EN300-15708-1.0g
N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
55667-17-9 95%
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$256.0 2023-06-16
Enamine
EN300-15708-2.5g
N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
55667-17-9 95%
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$503.0 2023-06-16
Enamine
EN300-15708-5.0g
N-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}hydroxylamine
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$743.0 2023-06-16
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